N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide
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Overview
Description
N’-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide is a complex organic compound with the molecular formula C25H25Cl2N2OP. This compound is known for its unique chemical structure, which includes a dichlorovinyl group, a diphenylphosphoryl group, and a benzenecarboximidamide moiety. It has a molecular weight of 471.371 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2,2-dichloro-1-(diphenylphosphoryl)vinyl chloride with N,N-diethylbenzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors, precise temperature control, and purification techniques like recrystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted vinyl derivatives.
Scientific Research Applications
N’-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s dichlorovinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The diphenylphosphoryl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dichloro-1-(diphenylphosphoryl)vinyl)-N’-methyl-benzenecarboximidamide: Similar structure but with a methyl group instead of diethyl groups.
Methyl (2,2-dichloro-1-(diphenylphosphoryl)vinyl)carbamate: Contains a carbamate group instead of a benzenecarboximidamide moiety.
Uniqueness
N’-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorovinyl and diphenylphosphoryl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H25Cl2N2OP |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
N'-(2,2-dichloro-1-diphenylphosphorylethenyl)-N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C25H25Cl2N2OP/c1-3-29(4-2)24(20-14-8-5-9-15-20)28-25(23(26)27)31(30,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
InChI Key |
GVVUFBISDCVAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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